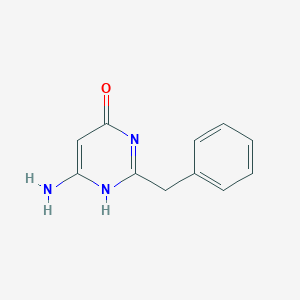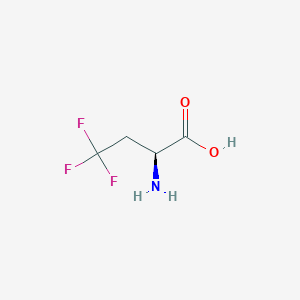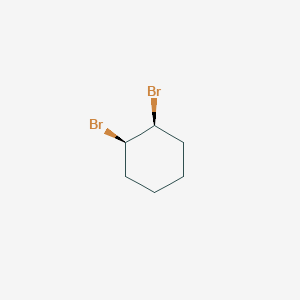
4-Chloro-2-(trifluoromethyl)phenyl isocyanate
Vue d'ensemble
Description
4-Chloro-2-(trifluoromethyl)phenyl isocyanate is a chemical compound that is part of a broader class of isocyanates known for their reactivity and utility in the synthesis of various organic compounds. While the specific compound is not directly studied in the provided papers, related compounds and their reactivity patterns can offer insights into its chemical behavior.
Synthesis Analysis
The synthesis of related isocyanates has been explored in the literature. For instance, 1-chloro-2,2,2-trifluoroethyl isocyanate has been synthesized using a convenient approach involving N-(2,2,2-trifluoroethyl-1-hydroxy)-O-ethylcarbamate with thionyl chloride or phosphorus pentachloride . This method showcases the potential of using similar strategies to synthesize 4-Chloro-2-(trifluoromethyl)phenyl isocyanate by adapting the starting materials and reagents.
Molecular Structure Analysis
Vibrational spectroscopic investigations and computational studies have been conducted on compounds similar to 4-Chloro-2-(trifluoromethyl)phenyl isocyanate, such as 5-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate . These studies provide insights into the optimized molecular structure, vibrational frequencies, and potential energy distribution of the normal modes of vibrations. The HOMO and LUMO analysis from these studies can be indicative of the charge transfer within the molecule, which is also relevant for understanding the electronic structure of 4-Chloro-2-(trifluoromethyl)phenyl isocyanate.
Chemical Reactions Analysis
The reactivity of isocyanates similar to 4-Chloro-2-(trifluoromethyl)phenyl isocyanate has been documented. For example, 1-aryl-1-chloro-2,2,2-trifluoroethyl isocyanates have been shown to react with 3-alkoxyphenols to form urethanes, which can undergo intramolecular cyclization to produce heterocyclic compounds . Additionally, reactions of fluorine-containing phenyl isocyanide dichlorides with various nucleophiles have led to a range of products, including phenylamino derivatives and heterocyclic compounds . These studies suggest that 4-Chloro-2-(trifluoromethyl)phenyl isocyanate could similarly participate in nucleophilic addition reactions and cyclization processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanates can be inferred from related compounds. The synthesis and reactivity of 1-chloro-2,2,2-trifluoroethyl isocyanate demonstrate its potential as a bielectrophilic building block, which implies that 4-Chloro-2-(trifluoromethyl)phenyl isocyanate may also serve as a versatile reagent in organic synthesis . The presence of electron-withdrawing groups such as the trifluoromethyl group can influence the reactivity and stability of the isocyanate group, affecting its physical properties and reactivity profile.
Applications De Recherche Scientifique
Synthesis and Characterization in Organic Chemistry
4-Chloro-2-(trifluoromethyl)phenyl isocyanate has been utilized in various synthesis and characterization processes in organic chemistry. For example, it has been used in the synthesis of triflumuro, a kind of benzoylureas, demonstrating a high purity and yield in the process (Xiao, 2013). Similarly, it served as a key intermediate in the synthesis of antitumor agent sorafenib, showcasing its utility in the pharmaceutical industry (Feng-mei & He-qin, 2009).
Applications in Heterocyclic Chemistry
In heterocyclic chemistry, 4-Chloro-2-(trifluoromethyl)phenyl isocyanate plays a critical role. It has been used in the synthesis of halogenated thiazole isocyanates, allowing for the isolation, storage, and manipulation of these reactive isocyanates, which are crucial for producing a variety of derivatives including carbamates and ureas (South, 1991).
Role in Electrochemistry
A unique application of aromatic isocyanates, including 4-Chloro-2-(trifluoromethyl)phenyl isocyanate, is in the field of electrochemistry. They have been used as additives in Li-ion batteries to reduce initial irreversible capacities during the formation of the solid electrolyte interface on graphite surfaces, thereby enhancing battery performance (Zhang, 2006).
Role in Polymer Science
This compound has also found applications in polymer science, particularly in the synthesis of N-aryl-N′-pyridyl ureas. These ureas act as thermal latent initiators in the polymerization of epoxides, indicating the compound's utility in advanced materials development (Makiuchi, Sudo, & Endo, 2015).
Use in Agricultural Chemistry
In agricultural chemistry, fluorinated aromatic isocyanates, including 4-Chloro-2-(trifluoromethyl)phenyl isocyanate, have been valuable intermediates for producing herbicides and insecticides. Its derivatives exhibit fungicidal properties, demonstrating its importance in this sector (Kuehle & Klauke, 1977).
Catalysis and Polymerization
The compound has also been involved in catalysis and polymerization studies. For instance, a polynuclear yttrium trifluoroethoxide synthesized using this isocyanate was shown to be highly effective for the oligomerization of phenyl isocyanate, contributing to the field of catalyst development (Peng et al., 2006).
Mécanisme D'action
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
They are known to form carbamates with alcohols and ureas with amines .
Biochemical Pathways
The compound’s reactivity suggests it could potentially interfere with biological processes involving nucleophilic compounds .
Pharmacokinetics
Isocyanates in general are known to be rapidly absorbed and distributed in the body, and they are metabolized primarily in the liver .
Result of Action
Isocyanates are known to cause irritation and sensitization, and they can lead to respiratory and skin disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-(trifluoromethyl)phenyl isocyanate . For instance, the presence of moisture can lead to hydrolysis of the isocyanate group .
Propriétés
IUPAC Name |
4-chloro-1-isocyanato-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDPJLJFODHSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369817 | |
| Record name | 4-Chloro-2-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16588-69-5 | |
| Record name | 4-Chloro-2-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-(trifluoromethyl)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




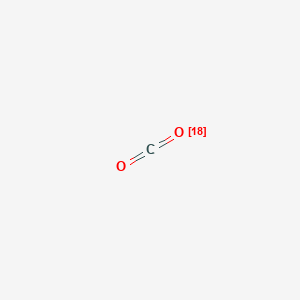

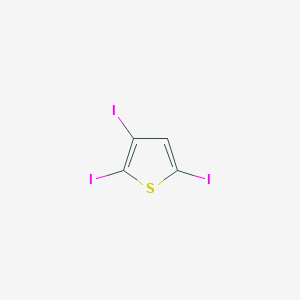



![[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate](/img/structure/B98437.png)
